N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Overview
Description
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine is a compound that belongs to the class of heterocyclic amines. This compound features both imidazo[1,2-a]pyridine and pyrimidine moieties, which are known for their significant biological and pharmacological activities. The presence of these heterocyclic structures makes this compound a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Another method involves the formation of 3-bromoimidazo[1,2-a]pyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine (I2) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine and pyrimidine rings.
Scientific Research Applications
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine and pyrimidine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine moiety and are synthesized under similar conditions.
Uniqueness
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine is unique due to the combination of both imidazo[1,2-a]pyridine and pyrimidine moieties in a single molecule. This unique structure provides a diverse range of biological activities and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-9-18-10-11(17-12(18)4-1)5-8-16-13-14-6-3-7-15-13/h1-4,6-7,9-10H,5,8H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRNITYDQVFNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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